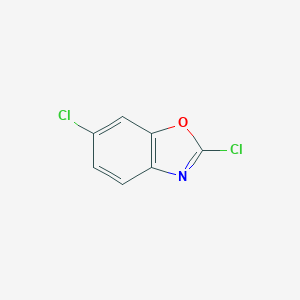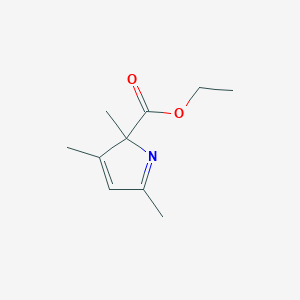
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETMPC and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ETMPC is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membranes. It has also been suggested that ETMPC may interact with certain enzymes and proteins, leading to their inhibition or activation.
Effets Biochimiques Et Physiologiques
ETMPC has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that ETMPC exhibits potent antimicrobial and antifungal activity against various pathogens. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. In vivo studies have demonstrated that ETMPC exhibits low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
ETMPC possesses various advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to different environments. However, ETMPC also possesses some limitations. It is highly reactive and can easily react with other compounds, leading to the formation of unwanted byproducts. It is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.
Orientations Futures
There are various future directions for the study of ETMPC. One potential direction is the development of ETMPC-based materials with unique properties, such as high conductivity or high strength. Another direction is the investigation of the mechanism of action of ETMPC, which may lead to the development of more potent antimicrobial or anticancer agents. Additionally, the study of ETMPC in combination with other compounds may lead to the development of novel drug candidates for the treatment of various diseases.
Méthodes De Synthèse
ETMPC can be synthesized using various methods, including the reaction of 2,3,5-trimethylpyrrole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2,3,5-trimethylpyrrole with ethyl oxalyl chloride in the presence of a base. Both methods result in the formation of ETMPC with high purity.
Applications De Recherche Scientifique
ETMPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ETMPC has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, ETMPC has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, ETMPC has been used as a versatile reagent for the synthesis of various compounds.
Propriétés
Numéro CAS |
111400-67-0 |
|---|---|
Nom du produit |
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate |
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
ethyl 2,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-9(12)10(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
Clé InChI |
MTHPYVPIDJHBOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
SMILES canonique |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
Synonymes |
2H-Pyrrole-2-carboxylicacid,2,3,5-trimethyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



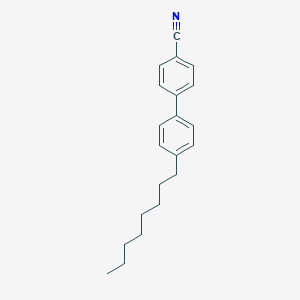
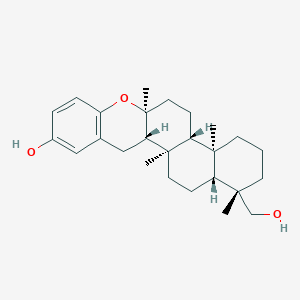

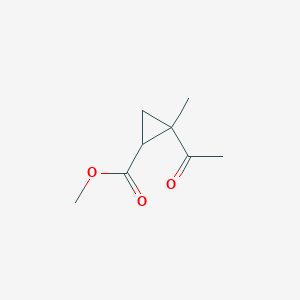
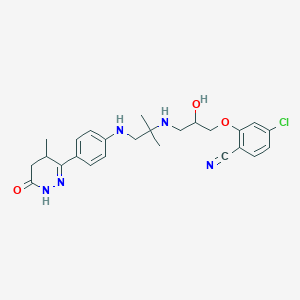
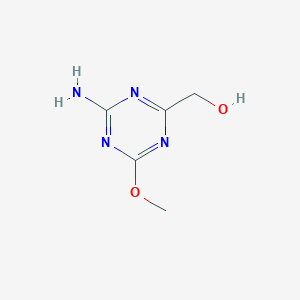
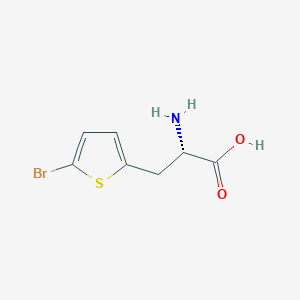
acetic acid](/img/structure/B51367.png)
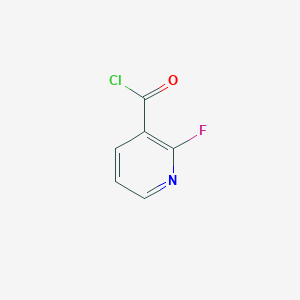
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
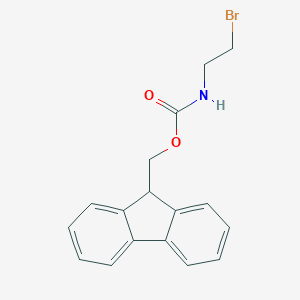
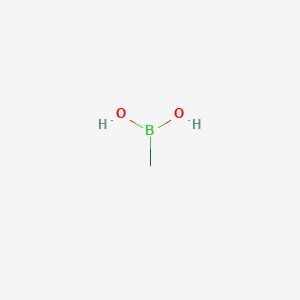
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
